molecular formula C20H12ClNO2 B3749710 (4Z)-2-(3-Chlorophenyl)-4-[(naphthalen-1-YL)methylidene]-4,5-dihydro-1,3-oxazol-5-one

(4Z)-2-(3-Chlorophenyl)-4-[(naphthalen-1-YL)methylidene]-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B3749710
M. Wt: 333.8 g/mol
InChI Key: HRMHSJNEYQJBOF-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-2-(3-Chlorophenyl)-4-[(naphthalen-1-YL)methylidene]-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound characterized by its unique structural features. This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom. The presence of a chlorophenyl group and a naphthylmethylidene moiety adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(3-Chlorophenyl)-4-[(naphthalen-1-YL)methylidene]-4,5-dihydro-1,3-oxazol-5-one typically involves a multi-step process. One common method is the condensation reaction between 3-chlorobenzaldehyde and naphthalene-1-carbaldehyde with an appropriate amine and a catalyst under controlled conditions. The reaction is often carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(3-Chlorophenyl)-4-[(naphthalen-1-YL)methylidene]-4,5-dihydro-1,3-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydro compounds.

Scientific Research Applications

(4Z)-2-(3-Chlorophenyl)-4-[(naphthalen-1-YL)methylidene]-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and enzyme inhibition.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4Z)-2-(3-Chlorophenyl)-4-[(naphthalen-1-YL)methylidene]-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-2-(3-Chlorophenyl)-4-[(naphthalen-1-YL)methylidene]-4,5-dihydro-1,3-oxazol-5-one is unique due to its combination of a chlorophenyl group and a naphthylmethylidene moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(4Z)-2-(3-chlorophenyl)-4-(naphthalen-1-ylmethylidene)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClNO2/c21-16-9-4-8-15(11-16)19-22-18(20(23)24-19)12-14-7-3-6-13-5-1-2-10-17(13)14/h1-12H/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMHSJNEYQJBOF-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)OC(=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)OC(=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-2-(3-Chlorophenyl)-4-[(naphthalen-1-YL)methylidene]-4,5-dihydro-1,3-oxazol-5-one
Reactant of Route 2
(4Z)-2-(3-Chlorophenyl)-4-[(naphthalen-1-YL)methylidene]-4,5-dihydro-1,3-oxazol-5-one

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